REACTION_CXSMILES
|
[ClH:1].C([N:15]1[CH2:18][C:17]([CH:20]2[CH2:22][CH2:21]2)([F:19])[CH2:16]1)(C1C=CC=CC=1)C1C=CC=CC=1>[Pd].C(O)C>[ClH:1].[CH:20]1([C:17]2([F:19])[CH2:18][NH:15][CH2:16]2)[CH2:22][CH2:21]1 |f:0.1,4.5|
|
Name
|
1-Benzhydryl-3-cyclopropyl-3-fluoroazetidine hydrochloride
|
Quantity
|
6.74 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(F)C1CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred until a precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
ADDITION
|
Details
|
Ether (50 ml) was added
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with ether (20 ml)
|
Type
|
CUSTOM
|
Details
|
the solid dried under vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(CC1)C1(CNC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |